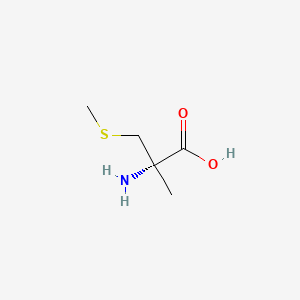
D-Cysteine, S,2-dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Cysteine, S,2-dimethyl-(9CI) is a derivative of the amino acid cysteine. It is characterized by the presence of a methyl group attached to the sulfur atom and an additional methyl group on the alpha carbon. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 149.21 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Cysteine, S,2-dimethyl-(9CI) typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve cysteine in an aqueous solution of sodium hydroxide.
- Add methyl iodide dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of D-Cysteine, S,2-dimethyl-(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.
化学反应分析
Types of Reactions
D-Cysteine, S,2-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation. Reagents like acyl chlorides or alkyl halides are used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Acylated or alkylated derivatives.
科学研究应用
D-Cysteine, S,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is used in studies of protein structure and function. It can be incorporated into peptides and proteins to study the effects of methylation on biological activity.
Medicine: Research into the potential therapeutic applications of D-Cysteine, S,2-dimethyl-(9CI) includes its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate redox states makes it a candidate for antioxidant therapies.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of D-Cysteine, S,2-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It can modulate redox states by undergoing oxidation and reduction reactions, thereby influencing cellular redox balance. Additionally, the methyl groups can affect the compound’s interaction with enzymes and receptors, potentially altering their activity.
相似化合物的比较
D-Cysteine, S,2-dimethyl-(9CI) can be compared with other cysteine derivatives, such as:
L-Cysteine: The natural form of cysteine, which lacks the additional methyl groups. It is a common amino acid found in proteins.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group. It is used as a mucolytic agent and in the treatment of acetaminophen overdose.
S-Methylcysteine: A derivative with a single methyl group attached to the sulfur atom. It is found in certain plants and has antioxidant properties.
The uniqueness of D-Cysteine, S,2-dimethyl-(9CI) lies in the presence of two methyl groups, which can significantly alter its chemical and biological properties compared to other cysteine derivatives.
属性
IUPAC Name |
(2S)-2-amino-2-methyl-3-methylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUSWORIVQIAU-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CSC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














